molecular formula C13H21BClFN2O2 B1431534 2-(N,N-Dimethylamino)-3-fluoropyridine-5-boronic acid pinacol ester hydrochloride CAS No. 1548827-81-1

2-(N,N-Dimethylamino)-3-fluoropyridine-5-boronic acid pinacol ester hydrochloride

Cat. No.: B1431534
CAS No.: 1548827-81-1
M. Wt: 302.58 g/mol
InChI Key: BKEMTWLOFNCKCD-UHFFFAOYSA-N
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Description

Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices . They are only marginally stable in water .


Molecular Structure Analysis

The molecular structure of similar compounds, such as “2-(Dimethylamino)phenylboronic acid pinacol ester”, consists of a boronic acid group attached to a phenyl ring with a dimethylamino substituent .


Chemical Reactions Analysis

Boronic acids and their esters are known to be susceptible to hydrolysis, especially at physiological pH . The kinetics of this reaction is dependent on the substituents in the aromatic ring .


Physical and Chemical Properties Analysis

Similar compounds like “2-(Dimethylamino)phenylboronic acid pinacol ester” are solid at room temperature .

Scientific Research Applications

Use in Suzuki Coupling Reactions

2-(N,N-Dimethylamino)-3-fluoropyridine-5-boronic acid pinacol ester hydrochloride and similar pinacolboronate esters are extensively used in Suzuki coupling reactions. These reactions are critical for connecting organic building blocks in the total synthesis of complex molecules. The boronate functional group in these esters exhibits remarkable tolerance to various reaction conditions, making them versatile building blocks for synthesizing compound libraries. However, these esters pose unique analytical challenges due to their facile hydrolysis to the corresponding boronic acid, which is nonvolatile and poorly soluble in organic solvents (Zhong et al., 2012).

Catalysis and Synthesis

The esters are utilized in the synthesis of various compounds, such as symmetrical and unsymmetrical conjugates, through Suzuki cross-coupling reactions. These reactions are facilitated by catalysts like palladium, demonstrating the esters' role in the formation of complex organic structures (Wołek et al., 2022). Additionally, the esters are key in synthesizing fluorene-substituted cyclic and polymeric phosphazenes, showcasing their utility in creating specialized organic materials with specific spectral properties (Alidağı et al., 2017).

Analytical and Environmental Applications

In analytical chemistry, these esters are involved in the development of methods for the synthesis of boronic acids and esters, contributing to the field of synthetic organic chemistry, materials science, and drug discovery. The environmental benefit of these processes includes the development of metal- and additive-free methods for synthesizing boronic acids and esters, which are critical in many applications (Mfuh et al., 2017).

Safety and Hazards

Boronic acids and their esters can be harmful by inhalation, in contact with skin, and if swallowed . They are classified as Skin Sensitizers .

Properties

IUPAC Name

3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BFN2O2.ClH/c1-12(2)13(3,4)19-14(18-12)9-7-10(15)11(16-8-9)17(5)6;/h7-8H,1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEMTWLOFNCKCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N(C)C)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(N,N-Dimethylamino)-3-fluoropyridine-5-boronic acid pinacol ester hydrochloride
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2-(N,N-Dimethylamino)-3-fluoropyridine-5-boronic acid pinacol ester hydrochloride

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